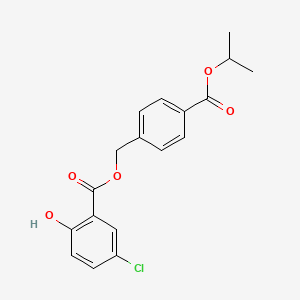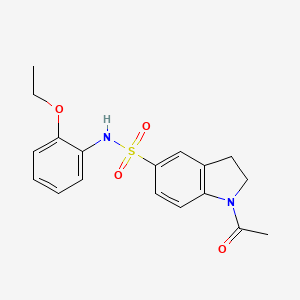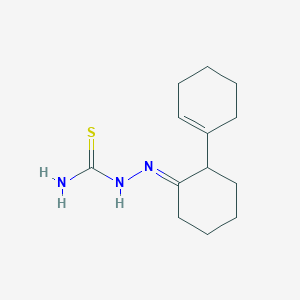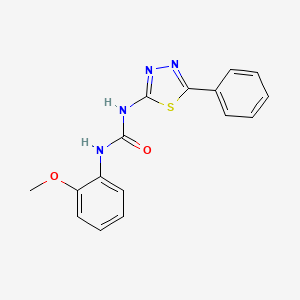
4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate, also known as IPCB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPCB is a benzyl ester derivative of 5-chloro-2-hydroxybenzoic acid, which is a well-known anti-inflammatory agent.
Aplicaciones Científicas De Investigación
4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has been tested in various in vitro and in vivo models of inflammation and cancer, and has shown promising results. 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has also been investigated for its potential use in drug delivery systems, due to its ability to cross the blood-brain barrier.
Mecanismo De Acción
The exact mechanism of action of 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate is not fully understood, but it is thought to involve the inhibition of inflammatory mediators such as prostaglandins and cytokines. 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to inhibit the growth and proliferation of cancer cells. 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has also been shown to improve cognitive function and to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability. 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate is also relatively non-toxic, making it suitable for use in in vitro and in vivo experiments. However, 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has some limitations, including its limited solubility in water and its relatively low potency compared to other anti-inflammatory agents.
Direcciones Futuras
There are many potential future directions for research on 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate. One area of interest is the development of 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate-based drug delivery systems, which could improve the bioavailability and efficacy of the compound. Another area of interest is the investigation of 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate involves the reaction of 4-(isopropoxycarbonyl)benzyl chloride with 5-chloro-2-hydroxybenzoic acid in the presence of a base such as sodium carbonate. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The yield of the reaction is typically around 60-70%.
Propiedades
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)methyl 5-chloro-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO5/c1-11(2)24-17(21)13-5-3-12(4-6-13)10-23-18(22)15-9-14(19)7-8-16(15)20/h3-9,11,20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZDPMZTZRDNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)

![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5704733.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)


![2,4-dimethoxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5704785.png)
